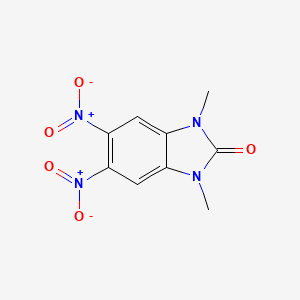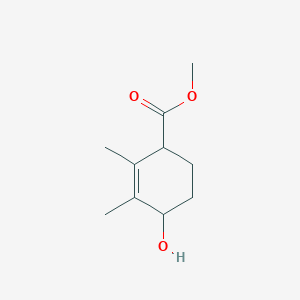
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2,3-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3-dimethylcyclohex-2-ene-1-carboxylate.
Reduction: Formation of methyl 4-hydroxy-2,3-dimethylcyclohexane-1-carboxylate.
Substitution: Formation of methyl 4-chloro-2,3-dimethylcyclohex-2-ene-1-carboxylate.
Scientific Research Applications
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Similar in having a hydroxyl and carboxylate group but differs in the ring structure.
4,4-Dimethyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the hydroxyl and carboxylate groups.
Uniqueness
Methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91057-39-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h8-9,11H,4-5H2,1-3H3 |
InChI Key |
ASASTBTYPQPWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



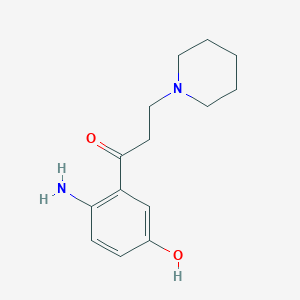
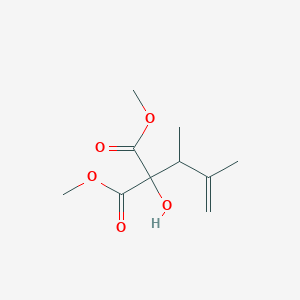
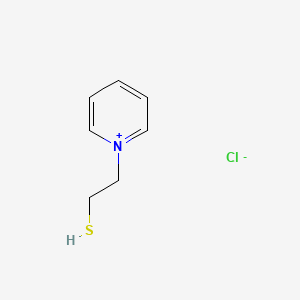
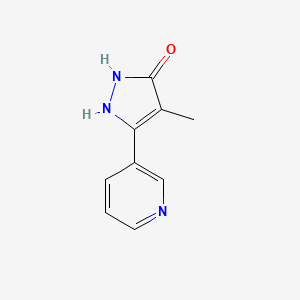
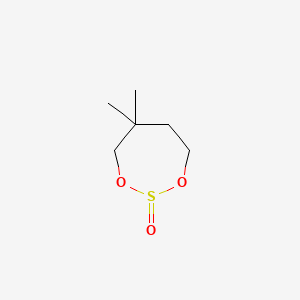


![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
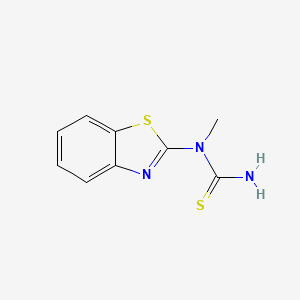
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
